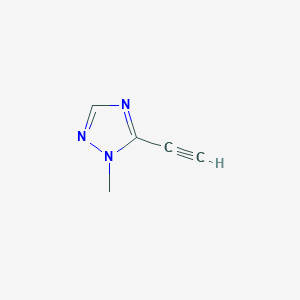

5-Ethynyl-1-methyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC16538733

Molecular Formula: C5H5N3

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3 |

|---|---|

| Molecular Weight | 107.11 g/mol |

| IUPAC Name | 5-ethynyl-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3 |

| Standard InChI Key | UVJMGPFHMYNHBV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)C#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a planar 1,2,4-triazole ring with a methyl group at the 1-position and an ethynyl (-C≡CH) group at the 5-position. The IUPAC name is 5-ethynyl-1-methyl-1H-1,2,4-triazole, and its molecular weight is 109.11 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, contributing to the molecule’s linear geometry and enhanced reactivity in π-bond interactions.

Key Structural Features:

-

Triazole Ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

-

Methyl Group: Enhances solubility in organic solvents and modulates electronic effects.

-

Ethynyl Group: Provides a site for click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 109.11 g/mol |

| IUPAC Name | 5-Ethynyl-1-methyl-1H-1,2,4-triazole |

| SMILES | CN1C(=NC=N1)C#C |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole typically involves two key steps: methylation of 1,2,4-triazole followed by ethynylation.

-

Methylation:

-

Ethynylation:

-

Reagents: Ethynyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Conditions: Reaction at 60–80°C for 6–8 hours.

-

Mechanism: Nucleophilic substitution at the 5-position of the triazole ring.

-

Industrial Production

Scale-up requires optimization of solvent systems, catalysts, and temperature profiles to maximize yield and minimize waste. For example, substituting DMF with recyclable solvents like 2-methyltetrahydrofuran improves sustainability .

Chemical Reactivity and Applications

Reaction Pathways

The ethynyl group enables diverse transformations:

Cycloaddition Reactions

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reacts with azides to form 1,2,3-triazoles, widely used in bioconjugation.

-

Conditions: Cu(I) catalyst, room temperature, aqueous/organic solvent mixtures.

-

Cross-Coupling Reactions

-

Sonogashira Coupling:

-

Forms carbon-carbon bonds with aryl halides using palladium catalysts.

-

Applications: Synthesis of conjugated polymers for optoelectronics.

-

Oxidation and Reduction

-

Oxidation: Converts ethynyl to carbonyl groups using KMnO₄.

-

Reduction: Hydrogenation over Pd/C yields ethyl derivatives.

Applications in Medicinal Chemistry

Triazole derivatives exhibit antiviral and anticancer activities. For instance:

-

Antiviral Activity: Analogues like 1-β-D-ribofuranosyl-3-ethynyl- triazole (ETAR) inhibit hantavirus replication by >90% in vitro.

-

Anticancer Potential: Triazoles induce apoptosis in HeLa cells via mitochondrial pathways, outperforming combretastatin A4 in some assays.

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | Lacks ethynyl group | Limited to electrophilic substitution |

| 5-Ethynyl-1H-1,2,4-triazole | Lacks methyl group; lower solubility | Enhanced click chemistry |

| 4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole | Different triazole isomer; bromine substituent | Suzuki coupling; SNAr reactions |

Industrial and Material Science Applications

Agrochemicals

-

Herbicides: Triazole derivatives inhibit plant cytochrome P450 enzymes, disrupting weed growth.

-

Fungicides: Target fungal ergosterol biosynthesis (e.g., triadimefon analogues).

Advanced Materials

-

Conjugated Polymers: Ethynyl groups enable π-conjugation for organic semiconductors.

-

Metal-Organic Frameworks (MOFs): Serve as linkers for constructing porous materials with high surface areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume